2-(二氰亚甲基)茚满-1,3-二酮

描述

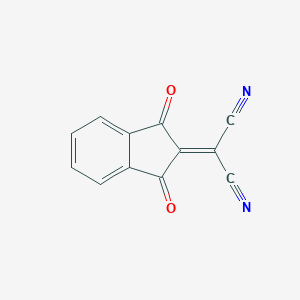

“2-(Dicyanomethylene)indan-1,3-dione” is a chemical compound with the molecular formula C12H4N2O2 . It is a β-diketone with indane as its structural nucleus . It is a colorless or white solid, but old samples can appear yellowish or even green .

Synthesis Analysis

The synthesis of “2-(Dicyanomethylene)indan-1,3-dione” involves various chemical reactions. For instance, the formal [2 + 2] cycloaddition–retroelectrocyclization reaction at the exocyclic double bond of DCID gives cyanobuta-1,3-dienes . Additionally, the reaction of 2-(dicyanomethyleneindane)-1,3-dione with morpholine and piperidine in acetone yields 2-(di-morpholinomethylene)-1H-indene-1,3(2H)-dione and 2-(di(piperidin-1-yl)methylene)-1H-indene-1,3(2H)-dione .

Molecular Structure Analysis

The molecular structure of “2-(Dicyanomethylene)indan-1,3-dione” can be represented by the InChI string: InChI=1S/C12H4N2O2/c13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-4H . Its molecular weight is 208.17 g/mol .

Chemical Reactions Analysis

“2-(Dicyanomethylene)indan-1,3-dione” undergoes various chemical reactions. The formal [2 + 2] cycloaddition–retroelectrocyclization reaction at the exocyclic double bond of DCID gives cyanobuta-1,3-dienes, and the formal [4 + 2] hetero-Diels–Alder (HDA) reaction at an enone moiety of DCID generates fused 4H-pyran heterocycles .

Physical And Chemical Properties Analysis

The molecular weight of “2-(Dicyanomethylene)indan-1,3-dione” is 208.17 g/mol . Its XLogP3-AA value, which is a measure of its hydrophobicity, is 1.3 .

科学研究应用

Biosensing

2-(Dicyanomethylene)indan-1,3-dione: is utilized in the development of biosensors due to its electron-accepting properties. These biosensors can detect biological analytes with high sensitivity and specificity. The compound’s structure allows for the creation of fluorescent probes that can be used in the detection of enzymes, proteins, and other biomolecules .

Bioactivity

This compound serves as a key intermediate in synthesizing biologically active molecules. Its derivatives have been studied for their potential therapeutic effects, including the treatment of Alzheimer’s disease and AIDS . The structural similarity to indanone, which is found in several natural products, underlines its significance in medicinal chemistry.

Bioimaging

In bioimaging, 2-(Dicyanomethylene)indan-1,3-dione derivatives are used to design chromophores that enhance the contrast in imaging techniques. This application is crucial for visualizing cellular structures and functions in medical diagnostics and research .

Organic Electronics

The electron-accepting nature of 2-(Dicyanomethylene)indan-1,3-dione makes it a valuable component in organic electronics. It is used in the design of dyes for solar cells, contributing to the development of renewable energy technologies .

Photopolymerization

This compound is also an effective photoinitiator in photopolymerization processes. It initiates the curing of polymers when exposed to light, which is essential in manufacturing coatings, adhesives, and 3D printing materials .

Non-Linear Optical (NLO) Applications

Due to its strong electron-accepting capabilities, 2-(Dicyanomethylene)indan-1,3-dione is used in the synthesis of chromophores for NLO applications. These applications include the development of materials for optical data storage and processing .

Heterocyclic Synthesis

The versatility of 2-(Dicyanomethylene)indan-1,3-dione extends to heterocyclic synthesis, where it is used to generate a variety of indeno-fused heterocycles. These heterocycles have applications in pharmaceuticals, agrochemicals, and dyes .

Synthetic Intermediate

Lastly, it acts as a synthetic intermediate in the design of various biologically active molecules. Its reactivity allows chemists to construct complex molecular architectures that are otherwise challenging to synthesize .

安全和危害

未来方向

“2-(Dicyanomethylene)indan-1,3-dione” has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . Beyond its common use in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications . This suggests that “2-(Dicyanomethylene)indan-1,3-dione” has a promising future in various research fields.

属性

IUPAC Name |

2-(1,3-dioxoinden-2-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N2O2/c13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFLMIPTYDGFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295294 | |

| Record name | 2-(Dicyanomethylene)-1,3-indandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dicyanomethylene)indan-1,3-dione | |

CAS RN |

16954-74-8, 90522-66-0 | |

| Record name | 2-(Dicyanomethylene)-1,3-indandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16954-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dicyanomethylene)-1,3-indandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dicyanomethylene)indan-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main reaction pathways of DCID with electron-rich alkynes?

A1: DCID exhibits two primary reaction pathways with electron-rich alkynes:

- [2+2] Cycloaddition-Retroelectrocyclization: This pathway targets the exocyclic double bond of DCID, leading to the formation of cyanobuta-1,3-dienes. These products are characterized by their push-pull chromophore properties, making them potentially useful in optoelectronics. []

- [4+2] Hetero-Diels-Alder (HDA) Reaction: This pathway occurs at an enone moiety of DCID, yielding fused 4H-pyran heterocycles. []

Q2: Can the selectivity between these reaction pathways be controlled?

A2: Yes, reaction conditions significantly influence the selectivity between these pathways. Notably, the introduction of Lewis acids drastically promotes the formation of the HDA adduct, favoring the [4+2] pathway. []

Q3: Does DCID react with other nucleophiles besides alkynes?

A3: Yes, research indicates that DCID reacts with various nucleophiles. For instance, it reacts with pyrazolones to yield spiro[indol- and spiro[inden-pyrano[2,3-c]pyrazole] derivatives. [] Additionally, 2-amino-N′-arylbenzimidamides react with DCID to produce novel quinazoline derivatives. []

Q4: Are there any known structural rearrangements that DCID can undergo?

A4: Interestingly, DCID can rearrange to form 2,3-dicyano-1,4-naphthoquinone (DCNQ). This isomerization can be triggered by one-electron transfer to DCID from various sources, such as iodide ions, sodium metal, or even organic electron donors like tetrathiafulvalene (TTF). []

Q5: What analytical techniques are employed to study DCID and its reactions?

A5: Various analytical methods are used to characterize DCID and its derivatives. X-ray crystallography has been instrumental in determining the solid-state structures of both DCID and its salts, providing valuable insights into its molecular geometry and packing arrangements. [] Furthermore, spectroscopic techniques are likely employed to analyze the products formed in reactions involving DCID. For example, characterizing the cyanobuta-1,3-dienes and 4H-pyran heterocycles mentioned earlier would likely involve techniques like NMR spectroscopy and mass spectrometry. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

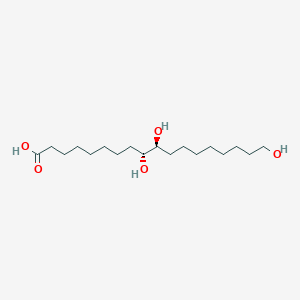

![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)

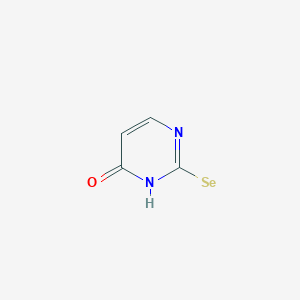

![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)

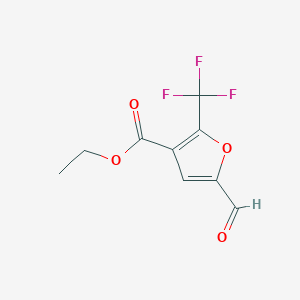

![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)